An In-Depth Technical Guide to 4-Fluorobenzofuran-3(2H)-one: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 4-Fluorobenzofuran-3(2H)-one: Structure, Properties, and Therapeutic Potential
Introduction: The Significance of the Benzofuranone Scaffold in Drug Discovery
The benzofuranone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives are prevalent in a wide array of natural products and pharmacologically active agents, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1] The introduction of a fluorine atom onto the benzofuranone ring system can profoundly influence its physicochemical and biological properties. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity to target proteins, and modulate the compound's overall electronic profile. This guide provides a comprehensive technical overview of 4-Fluorobenzofuran-3(2H)-one, a member of this promising class of compounds, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identification
4-Fluorobenzofuran-3(2H)-one is a bicyclic organic compound featuring a benzene ring fused to a furanone ring. A fluorine atom is substituted at the 4-position of the benzofuran ring system.
Systematic Information:
| Identifier | Value | Source |
| IUPAC Name | 4-fluoro-1-benzofuran-3(2H)-one | |
| CAS Number | 911826-36-3 | [2] |
| Molecular Formula | C₈H₅FO₂ | [2] |
| Molecular Weight | 152.12 g/mol | |
| Canonical SMILES | C1C(=O)C2=C(O1)C=CC=C2F | [3] |
Physicochemical and Spectroscopic Properties
Detailed experimental data for 4-Fluorobenzofuran-3(2H)-one is not extensively available in peer-reviewed literature. However, based on information from commercial suppliers and the general characteristics of related compounds, the following properties can be described.
Physical Properties:
| Property | Value | Source |
| Physical Form | Solid | |
| Storage Temperature | Room temperature, sealed in a dry environment | [3] |
Spectroscopic Characterization (Predicted):
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the furanone ring. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The methylene protons at the 2-position would likely appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon will resonate at a characteristic downfield shift (typically >190 ppm). The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.[4] The chemical shifts of the aromatic carbons will also be influenced by the fluorine substituent.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹.[5] Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-F stretching will appear in the fingerprint region, typically between 1000-1400 cm⁻¹.[6]
-
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M+) at m/z 152. The fragmentation pattern would likely involve the loss of CO (m/z 124) and subsequent cleavages of the heterocyclic ring.[7]
Synthesis of 4-Fluorobenzofuran-3(2H)-one: A Proposed Methodological Approach
While a specific, detailed protocol for the synthesis of 4-Fluorobenzofuran-3(2H)-one is not explicitly documented in readily accessible literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted benzofuranones.[8][9][10] A common and effective strategy involves the intramolecular cyclization of a suitably substituted precursor.
Proposed Synthetic Workflow:
A potential synthetic pathway could involve the intramolecular Friedel-Crafts type acylation of a 2-phenoxyacetic acid derivative. The causality behind this choice lies in the reliability and versatility of this reaction for forming the five-membered furanone ring.
Caption: Proposed synthetic workflow for 4-Fluorobenzofuran-3(2H)-one.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of Ethyl 2-(2-fluorophenoxy)acetate.
-
To a solution of 2-fluorophenol in a suitable solvent (e.g., acetone or DMF), add anhydrous potassium carbonate (K₂CO₃) as a base.
-
To this mixture, add ethyl bromoacetate dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain ethyl 2-(2-fluorophenoxy)acetate.
-
Rationale: This is a standard Williamson ether synthesis. The phenoxide generated in situ acts as a nucleophile, displacing the bromide from ethyl bromoacetate.
-
-
Step 2: Synthesis of 2-(2-Fluorophenoxy)acetic acid.
-
Dissolve the ethyl 2-(2-fluorophenoxy)acetate in a mixture of ethanol and water.
-
Add a stoichiometric excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Heat the mixture to reflux until the saponification is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to yield 2-(2-fluorophenoxy)acetic acid.
-
Rationale: This is a standard ester hydrolysis (saponification) to generate the corresponding carboxylic acid, which is the necessary precursor for the subsequent cyclization step.
-
-
Step 3: Synthesis of 4-Fluorobenzofuran-3(2H)-one.
-
To a flask containing a dehydrating/condensing agent such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), add the 2-(2-fluorophenoxy)acetic acid.
-
Heat the mixture with stirring to a temperature sufficient to induce intramolecular acylation (typically 80-120 °C).
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the hot reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water and a dilute solution of sodium bicarbonate to remove any acidic impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain pure 4-Fluorobenzofuran-3(2H)-one.
-
Rationale: The strong acid protonates the carboxylic acid, and the resulting acylium ion or its equivalent undergoes an electrophilic aromatic substitution on the electron-rich fluorinated benzene ring to form the five-membered furanone ring.
-
Applications in Drug Development and Medicinal Chemistry
The benzofuranone scaffold is a cornerstone in the development of new therapeutic agents. The introduction of a fluorine atom at the 4-position is anticipated to modulate the biological activity of the parent molecule, potentially enhancing its efficacy and pharmacokinetic profile.
Potential Therapeutic Applications:
-
Anticancer Activity: Numerous benzofuran derivatives have demonstrated significant anticancer activity.[1][11] The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival. Fluorinated analogs, in some cases, have shown increased potency.[12] While specific data for 4-Fluorobenzofuran-3(2H)-one is not available, it represents a promising candidate for screening in various cancer cell lines.
-
Enzyme Inhibition: Benzofuranones have been identified as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory activity against alkaline phosphatase and chorismate synthase.[5][13] Acylsulfonamide-benzofuran derivatives have also been discovered as potent inhibitors of lysine acetyltransferases (KATs).[14][15] The 4-fluoro substituent could play a critical role in the binding affinity and selectivity towards specific enzyme targets.
Logical Framework for Biological Investigation:
The exploration of the therapeutic potential of 4-Fluorobenzofuran-3(2H)-one would logically follow a structured workflow, beginning with broad screening and progressing to more focused mechanistic studies.
Caption: Logical workflow for the biological evaluation of 4-Fluorobenzofuran-3(2H)-one.
Conclusion and Future Perspectives
4-Fluorobenzofuran-3(2H)-one is a promising, yet underexplored, member of the medicinally important benzofuranone family. While specific experimental data for this compound is sparse in the public domain, its structural features suggest significant potential for biological activity. The strategic placement of the fluorine atom is likely to impart favorable pharmacokinetic and pharmacodynamic properties. This technical guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic route, serving as a valuable resource for researchers aiming to explore its therapeutic potential. Further investigation, including its synthesis, comprehensive characterization, and systematic biological evaluation, is warranted to unlock the full potential of this intriguing molecule in the landscape of modern drug discovery.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. achmem.com [achmem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. imreblank.ch [imreblank.ch]
- 8. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 9. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]
- 11. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones as inhibitors of chorismate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
